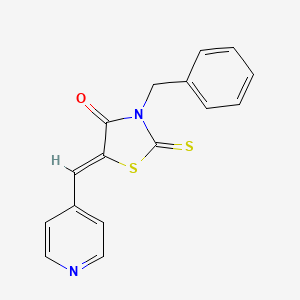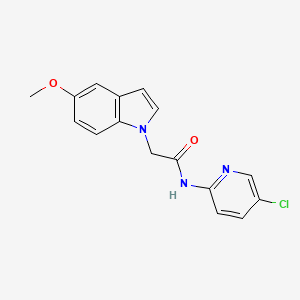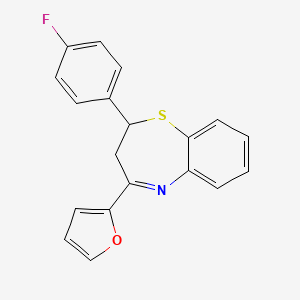![molecular formula C23H29N5O2S2 B12157668 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12157668.png)
9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule featuring multiple functional groups, including thiazolidinone, piperazine, and pyridopyrimidinone moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidinone ring: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.
Construction of the pyridopyrimidinone core: This involves cyclization reactions starting from pyridine derivatives and appropriate reagents to form the fused ring system.
Introduction of the piperazine moiety: This step usually involves nucleophilic substitution reactions where a piperazine derivative is introduced to the core structure.
Final assembly: The final compound is obtained by coupling the intermediate products through condensation reactions, often under acidic or basic conditions to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize yields and purity. Techniques like microwave-assisted synthesis and flow chemistry can be used to enhance reaction rates and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the thiazolidinone ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Alkyl halides, amines, thiols.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols: From reduction of carbonyl groups.
Substituted derivatives: From nucleophilic substitution reactions.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its multiple coordination sites.
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein binding studies: Its structure allows for interactions with various proteins, useful in drug discovery.
Medicine
Antimicrobial activity: The thiazolidinone moiety is known for its antimicrobial properties.
Anticancer research: The compound’s ability to interact with DNA and proteins makes it a candidate for anticancer studies.
Industry
Pharmaceuticals: Potential use in the development of new drugs.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactivity.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidinone ring can form covalent bonds with enzyme active sites, inhibiting their function. The piperazine and pyridopyrimidinone moieties can interact with DNA and proteins through hydrogen bonding and hydrophobic interactions, affecting cellular processes.
相似化合物的比较
Similar Compounds
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Piperazine derivatives: Commonly used in pharmaceuticals for their psychoactive and antihistamine effects.
Pyridopyrimidinones: Studied for their anticancer and antiviral activities.
Uniqueness
This compound is unique due to the combination of these three moieties, which provides a multifaceted approach to interacting with biological targets. This structural complexity allows for a broad range of applications and makes it a valuable molecule in various fields of research.
属性
分子式 |
C23H29N5O2S2 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
(5Z)-3-(3-methylbutyl)-5-[[9-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H29N5O2S2/c1-15(2)7-9-28-22(30)18(32-23(28)31)14-17-20(26-12-10-25(4)11-13-26)24-19-16(3)6-5-8-27(19)21(17)29/h5-6,8,14-15H,7,9-13H2,1-4H3/b18-14- |
InChI 键 |
PQEBMOWXEIDOEP-JXAWBTAJSA-N |
手性 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)C |
规范 SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(C)C)N4CCN(CC4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B12157588.png)

![N-[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]benzenesulfonamide](/img/structure/B12157601.png)
![2,4-dichloro-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzohydrazide](/img/structure/B12157604.png)


![2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B12157621.png)
![N-{3-[(3-methoxyphenyl)[(pyridin-2-yl)amino]methyl]-4,5-dimethylthiophen-2-yl}benzamide](/img/structure/B12157624.png)
![4,7,7-trimethyl-3-oxo-N'-(phenylacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12157627.png)


![N'-{(Z)-[4-(dimethylamino)phenyl]methylidene}-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetohydrazide](/img/structure/B12157650.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-13,14-dimethyl-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one](/img/structure/B12157654.png)
![2-[2-Amino-5-(4-chlorophenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-ethenylbenzyl)oxy]phenol](/img/structure/B12157659.png)
